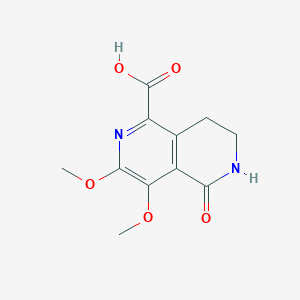
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid is a complex organic compound with a unique structure that includes a naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of appropriate amines with diesters, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
化学反应分析
Types of Reactions
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which 3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.
相似化合物的比较
Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: A compound with intriguing biological activities.
Uniqueness
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid is unique due to its specific structure and the functional groups it contains. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H12N2O5 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC 名称 |
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid |
InChI |
InChI=1S/C11H12N2O5/c1-17-8-6-5(3-4-12-9(6)14)7(11(15)16)13-10(8)18-2/h3-4H2,1-2H3,(H,12,14)(H,15,16) |
InChI 键 |
WIDJMHAXOLOPRT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(C2=C1C(=O)NCC2)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


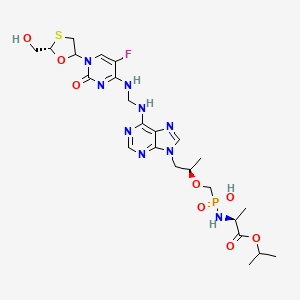
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
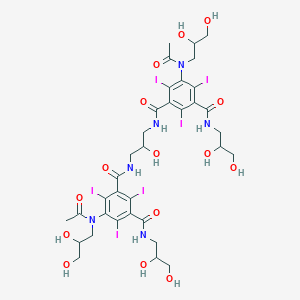
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
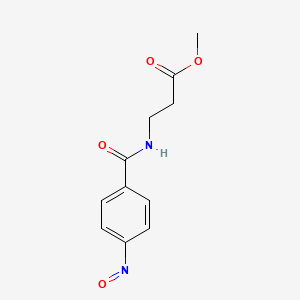
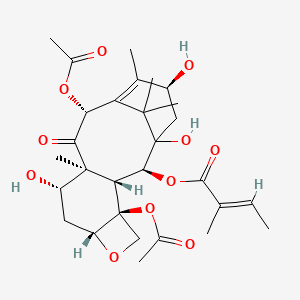





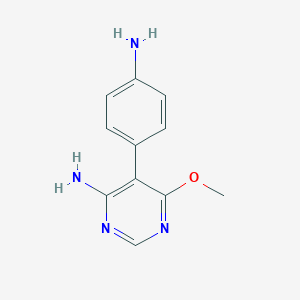
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
